4-Chloro-4-deoxy-alpha-D-galactopyranose
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Overview
Description
4-Chloro-4-deoxy-alpha-D-galactopyranose is a chlorinated derivative of the sugar galactose. It is one of the two components comprising the disaccharide sucralose, a widely used commercial sugar substitute . This compound is a hydrolysis product when sucralose is degraded . Its chemical formula is C6H11ClO5, and it contains a total of 23 atoms: 11 hydrogen atoms, 6 carbon atoms, 5 oxygen atoms, and 1 chlorine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-4-deoxy-alpha-D-galactopyranose can be synthesized through the chlorination of galactose. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to replace the hydroxyl group at the 4-position with a chlorine atom .
Industrial Production Methods
Industrial production of this compound is often integrated into the manufacturing process of sucralose. The production involves multiple steps, including the selective chlorination of sucrose to produce sucralose, followed by hydrolysis to yield this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-deoxy-alpha-D-galactopyranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can be hydrolyzed to yield galactose and other by-products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the chlorine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted galactose derivatives can be formed.
Hydrolysis: The primary product is galactose.
Scientific Research Applications
4-Chloro-4-deoxy-alpha-D-galactopyranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-4-deoxy-alpha-D-galactopyranose involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4-deoxygalactose: Another chlorinated derivative of galactose, similar in structure and properties.
2-Deoxy-alpha-D-galactopyranose: A deoxy sugar with similar applications in research and industry.
Uniqueness
4-Chloro-4-deoxy-alpha-D-galactopyranose is unique due to its role as a component of sucralose, which is widely used as a sugar substitute. Its chlorinated structure imparts distinct chemical properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H11ClO5 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-5-chloro-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H11ClO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
InChI Key |
UDOJFSFHKNQOHC-PHYPRBDBSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)Cl)O |
Origin of Product |
United States |
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